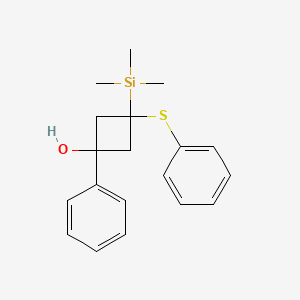

1-Phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol

CAS No.: 86488-90-6

Cat. No.: VC19291159

Molecular Formula: C19H24OSSi

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86488-90-6 |

|---|---|

| Molecular Formula | C19H24OSSi |

| Molecular Weight | 328.5 g/mol |

| IUPAC Name | 1-phenyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol |

| Standard InChI | InChI=1S/C19H24OSSi/c1-22(2,3)19(21-17-12-8-5-9-13-17)14-18(20,15-19)16-10-6-4-7-11-16/h4-13,20H,14-15H2,1-3H3 |

| Standard InChI Key | ODRMZIZAXMEQCX-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C1(CC(C1)(C2=CC=CC=C2)O)SC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Core Cyclobutane Framework

The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry . This strain enhances reactivity, particularly in ring-opening reactions or functionalization at substituted positions. In 1-phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol, substituents at positions 1 and 3 distribute steric and electronic effects asymmetrically. The hydroxyl group at position 1 participates in hydrogen bonding, while the phenyl group provides aromatic stabilization .

Substituent Interactions

-

Phenylsulfanyl Group: The thioether linkage (C–S–C) introduces polarizability and nucleophilic character at the sulfur atom, enabling participation in redox reactions or coordination with metals .

-

Trimethylsilyl Group: The silicon center stabilizes adjacent carbocations through hyperconjugation and serves as a protective group for alcohols or thiols in multi-step syntheses .

Table 1: Comparative Physical Properties of Cyclobutane Derivatives

*Estimated based on additive contributions from substituents.

Synthetic Pathways and Methodologies

Cyclobutane Ring Construction

The synthesis of strained cyclobutane derivatives often employs [2+2] photocycloadditions or ring-contraction strategies. For example, copper-catalyzed cross-coupling reactions have been used to assemble diaryl-substituted cyclobutanes with high stereoselectivity . In the target compound, the cyclobutane core likely originates from a preformed cyclobutanol intermediate, which is subsequently functionalized at positions 1 and 3.

Sequential Functionalization

-

Hydroxyl and Phenyl Introduction: 1-Phenylcyclobutanol serves as a precursor, synthesized via Grignard addition of phenylmagnesium bromide to cyclobutanone followed by reduction .

-

Sulfur and Silicon Incorporation:

-

Phenylsulfanyl Group: Thiol-ene reactions or nucleophilic substitution with phenylsulfenyl chloride could install the sulfur moiety .

-

Trimethylsilyl Group: Silylation using trimethylsilyl chloride in the presence of a base (e.g., LDA) protects the hydroxyl group while introducing the silicon center .

-

Key Reaction Steps:

-

Formation of 1-phenylcyclobutanol via ketone reduction :

-

Thioether formation using phenylsulfenyl chloride :

-

Silylation with trimethylsilyl chloride :

Reactivity and Functional Transformations

Hydroxyl Group Reactivity

The hydroxyl group undergoes typical alcohol reactions:

-

Dehydration: Acid-catalyzed elimination forms cyclobutene derivatives, though strain may favor alternative pathways .

-

Oxidation: Limited by steric hindrance, but strong oxidants (e.g., CrO₃) could yield cyclobutanone derivatives.

Silicon-Mediated Reactions

The trimethylsilyl group facilitates:

-

Nucleophilic Substitution: Fluoride ions (e.g., TBAF) cleave Si–O bonds, regenerating the alcohol under mild conditions .

-

Cross-Coupling: Palladium-catalyzed reactions with aryl halides enable arylation at the silicon-adjacent carbon .

Sulfur-Based Transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume